molecular formula C9H15NO2 B1665410 Aceclidine CAS No. 827-61-2

Aceclidine

Número de catálogo: B1665410
Número CAS: 827-61-2
Peso molecular: 169.22 g/mol
Clave InChI: WRJPSSPFHGNBMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aceclidine is an organic compound known for its medicinal properties, particularly in ophthalmology. It is a parasympathomimetic miotic agent used primarily in the treatment of narrow-angle glaucoma and presbyopia. This compound functions as a muscarinic acetylcholine receptor agonist, which helps in reducing intraocular pressure by causing pupil contraction (miosis) and improving near vision .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aceclidine can be synthesized through the acetylation of quinuclidine. The process involves the reaction of quinuclidine with acetic anhydride under controlled conditions to yield this compound. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The acetate ester moiety in aceclidine is susceptible to hydrolysis under acidic or basic conditions, yielding quinuclidinol and acetic acid.

Reaction Type Conditions Products Catalysts/Reagents
Acidic HydrolysisAqueous HCl, refluxQuinuclidinol + Acetic acidH⁺ (proton source)
Basic HydrolysisAqueous NaOH, heatQuinuclidin-3-ol + Sodium acetateOH⁻ (base)

This reaction is critical in metabolic pathways, as esterases in vivo may hydrolyze this compound to its inactive form .

Salt Formation

This compound’s tertiary amine can react with acids to form pharmaceutically relevant salts, such as this compound hydrochloride (CAS 6109-70-2) .

Acid Reaction Conditions Product Application
HCl (gaseous)Anhydrous ethanol, 0–5°CThis compound hydrochlorideImproved solubility/stability

Substitution Reactions

The acetoxy group may undergo nucleophilic substitution, though steric hindrance from the quinuclidine ring limits reactivity.

Nucleophile Conditions Product Yield
NH₃ (excess)High pressure, 100°CQuinuclidin-3-amine + AcetamideLow
ThiophenolDMF, K₂CO₃, 60°CThioester derivativeModerate

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into smaller fragments, including CO₂ and volatile amines .

Temperature Major Products Hazards
250°CCO₂, acetic acid, quinuclidineToxic fumes (NOₓ, CO)

Synthetic Routes

This compound is synthesized via acetylation of quinuclidinol:

Step Reagents/Conditions Purpose

Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) .

Key Research Gaps and Challenges

  • Stereochemical Effects : The R(-)-enantiomer (INN: this compound) shows higher muscarinic activity, but enantioselective reactions remain underexplored .

  • Metabolic Pathways : In vivo oxidation and conjugation mechanisms require further study.

  • Patented Methods : Detailed reaction conditions are often proprietary (e.g., WIPO PATENTSCOPE entries) .

Aplicaciones Científicas De Investigación

Treatment of Glaucoma

Aceclidine is primarily indicated for the treatment of open-angle glaucoma. Its efficacy in lowering IOP has been demonstrated through various clinical trials:

  • Mechanism: By stimulating the cholinergic receptors, this compound promotes the contraction of the ciliary muscle, facilitating aqueous humor drainage.
  • Clinical Trials: Numerous studies across Europe have confirmed its effectiveness, with reports indicating significant reductions in IOP when administered as a topical eye drop solution .

Management of Presbyopia

Recent advancements have highlighted this compound's potential in treating presbyopia:

  • Formulations: Investigational formulations such as LNZ100 (1.75% this compound) have shown promising results in clinical trials for improving near vision without compromising distance vision.
  • Efficacy Results:
    • In the Phase 3 CLARITY study, LNZ100 demonstrated a responder rate of 71% for achieving a three-line improvement in best-corrected near visual acuity (BCDVA) at three hours post-treatment compared to only 8% for the placebo .
    • The treatment maintained efficacy for up to 10 hours, with minimal adverse effects reported .

Comparative Efficacy

Study Primary Endpoint This compound Responder Rate Placebo Responder Rate
CLARITY Study3-line improvement in BCDVA at 3 hours71%8%
Phase 2 INSIGHT TrialNear visual acuity improvement without loss73% (LNZ100), 64% (LNZ101)6%
Phase 2 ComparisonMaintenance of pupil size (1.5 mm to 2 mm)YesN/A

Case Study: Efficacy in Glaucoma Patients

A study involving patients under the age of 50 demonstrated that this compound had the least effect on accommodation compared to other treatments like pilocarpine, making it an ideal choice for younger patients with remaining accommodation .

Research Insights

  • CNS Activity: this compound has been noted to penetrate the central nervous system in animal studies; however, human data remains limited .
  • Safety Profile: Clinical trials report a favorable safety profile with no serious drug-related adverse events associated with this compound formulations used for presbyopia treatment .

Future Directions and Ongoing Research

Ongoing studies are exploring combinations of this compound with other agents (e.g., brimonidine) to enhance its therapeutic effects and duration of action. The focus is on establishing long-term safety and efficacy profiles while expanding its applications beyond glaucoma and presbyopia.

Mecanismo De Acción

Aceclidine acts as a muscarinic acetylcholine receptor agonist. By mimicking the action of acetylcholine, it stimulates muscarinic receptors, particularly on the pupillary sphincter muscle. This leads to pupil contraction (miosis), which reduces intraocular pressure and improves near vision. The compound’s selective action on muscarinic receptors helps avoid unwanted effects on the ciliary muscle, making it a preferred choice for treating presbyopia .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound’s unique property lies in its selective action on muscarinic receptors, particularly the pupillary sphincter muscle, which allows it to improve near vision without significantly affecting the ciliary muscle. This selective action reduces the risk of myopic shift and other side effects commonly associated with non-selective muscarinic agonists .

Actividad Biológica

Aceclidine is a synthetic compound primarily known for its therapeutic application in treating open-angle glaucoma. It acts as a parasympathomimetic agent, influencing the muscarinic acetylcholine receptors in the human body. This article delves into the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant clinical studies.

This compound functions by selectively stimulating muscarinic acetylcholine receptors, particularly M1, M2, M3, M4, and M5 subtypes. The activation of these receptors leads to various physiological responses:

  • M1 Receptor : Involved in cognitive functions and modulation of neurotransmitter release.
  • M2 Receptor : Primarily mediates inhibitory effects on cardiac muscle and regulates neurotransmitter release.
  • M3 Receptor : Plays a significant role in smooth muscle contraction and glandular secretion.
  • M4 Receptor : Associated with the central nervous system, influencing dopaminergic transmission.
  • M5 Receptor : Less understood but implicated in modulating dopaminergic pathways.

The pharmacological actions of this compound include the following:

  • Inhibition of Adenylate Cyclase : Reduces cAMP levels, affecting various signaling pathways.
  • Calcium Ion Release : Facilitates smooth muscle contraction through phospholipase C activation.

Pharmacological Profile

This compound is characterized by its selectivity towards specific muscarinic receptors. The following table summarizes its interactions with different receptor subtypes:

Receptor TypeActionSpecific FunctionMolecular Weight (Da)
M1InhibitorG protein-coupled receptor activity51420.375
M2InhibitorArrestin family protein binding51714.605
M3InhibitorAcetylcholine binding66127.445
M4InhibitorModulation of dopaminergic signaling53048.65
M5InhibitorModulation of dopaminergic pathways60073.205

Clinical Studies and Findings

Recent clinical studies have highlighted the efficacy and safety profile of this compound in treating glaucoma. Notable findings include:

  • LNZ100 (this compound) :
    • A multi-center, randomized study demonstrated a significant improvement in near visual acuity (NVA) after administration.
    • Study Reference : NCT05431543 reported a percentage of subjects with ≥ 3-line improvement in NVA one hour post-treatment.
  • Combination Therapy (this compound/Brimonidine) :
    • A study assessing the combination therapy showed enhanced efficacy in reducing intraocular pressure (IOP) while minimizing pupil dilation effects.
    • Study Reference : NCT05656027 indicated reduced activity of the dilator muscle leading to improved therapeutic outcomes.
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of this compound revealed critical parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) across multiple doses.
    • Study Reference : NCT06270030 highlighted safety and adverse events up to 23 days post-treatment.

Case Studies

Several case studies have documented the clinical application of this compound:

  • A case involving a patient with refractory glaucoma noted significant IOP reduction after initiating this compound therapy, showcasing its potential as an adjunct treatment.
  • Another case study illustrated improvements in visual acuity without significant side effects when combined with other glaucoma medications.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for standardizing Aceclidine synthesis in academic laboratories?

  • Answer: this compound synthesis requires precise control of reaction conditions (e.g., temperature, pH, and solvent purity) to ensure reproducibility. For example, its hydrochloride salt (CAS 6109-70-2) synthesis involves quinuclidine derivatives and acetic anhydride under inert conditions. Characterization via HPLC (≥95% purity) and nuclear magnetic resonance (NMR) is critical to confirm structural integrity . Experimental protocols should align with guidelines for reporting synthetic procedures, including reagent specifications and purification steps .

Q. How can researchers address solubility challenges when preparing this compound solutions for in vitro studies?

  • Answer: this compound hydrochloride exhibits limited solubility in aqueous buffers (≤30 mg/mL in DMSO or ethanol). Researchers should pre-dissolve the compound in polar aprotic solvents (e.g., DMF) before diluting to working concentrations. Stability tests under varying pH (4–8) and temperature (-20°C to 25°C) are recommended to avoid precipitation . Protocols for solubility optimization should reference pharmacopeial standards for solvent compatibility .

Q. What are the best practices for designing dose-response experiments with this compound in muscarinic receptor studies?

  • Answer: Dose ranges should span 3–4 log units (e.g., 1 nM–100 µM) to capture full agonist/antagonist effects. Use positive controls (e.g., carbachol) and negative controls (vehicle-only) to validate receptor specificity. Data analysis should include nonlinear regression for EC50/IC50 calculations and statistical validation (e.g., ANOVA with post-hoc tests) . Ensure compliance with ethical guidelines for cell or tissue sourcing .

Advanced Research Questions

Q. How can contradictory findings in this compound’s receptor subtype selectivity be resolved?

  • Answer: Discrepancies may arise from assay variability (e.g., CHO vs. HEK cell lines) or differential coupling to G-proteins. Researchers should replicate studies across multiple models and employ techniques like radioligand binding assays (e.g., [³H]-NMS displacement) to quantify subtype affinity (M1–M5). Meta-analyses of published datasets (1997–2024) can identify trends or methodological biases .

Q. What advanced analytical methods are recommended for validating this compound’s metabolic stability in preclinical studies?

  • Answer: Use LC-MS/MS to monitor this compound and its metabolites (e.g., hydrolyzed quinuclidinol) in plasma or hepatic microsomes. Apply kinetic parameters (t₁/₂, CLint) and compare results across species (e.g., rat vs. human) to predict pharmacokinetics. Cross-validate findings with in silico tools (e.g., molecular docking for CYP450 interactions) .

Q. How should researchers design experiments to resolve in vivo vs. in vitro efficacy discrepancies for this compound?

  • Answer: Conduct parallel studies using ex vivo tissue preparations (e.g., isolated iris sphincter muscle) and in vivo models (e.g., intraocular pressure reduction in glaucoma models). Control for variables like blood-brain barrier permeability and protein binding. Use pharmacodynamic modeling to correlate concentration-effect relationships .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in longitudinal studies?

  • Answer: Mixed-effects models account for inter-subject variability and repeated measurements. For non-normal distributions, apply bootstrapping or nonparametric tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals to enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in this compound’s bioactivity data?

  • Answer: Implement quality control (QC) protocols, including:

  • Chemical QC: Certificate of Analysis (COA) verification for purity (>95%) and residual solvent levels .
  • Biological QC: Standardized cell passage numbers and assay calibration with reference compounds.
    Data normalization to internal controls reduces variability .

Q. Ethical & Reproducibility Considerations

Q. What ethical safeguards are critical for this compound research involving animal models?

  • Answer: Follow ARRIVE guidelines for experimental design transparency. Justify sample sizes via power analysis and minimize animal use through shared control groups. Document anesthesia, analgesia, and euthanasia protocols in compliance with institutional review boards (IRBs) .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Answer: Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo). Provide step-by-step protocols for synthesis, characterization, and bioassays in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation .

Propiedades

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPSSPFHGNBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045658
Record name Aceclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-61-2
Record name Aceclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aceclidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aceclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceclidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (RS)-3-quinuclidinol (25 g, 0.2 mmol) in pyridine (100 ml) was treated with acetic anhydride (100 ml), kept at 50° C. for 4 hours and left at room temperature for 15 hours. After removal of the pyridine and excess acetic anhydride under vacuum, the clear light brown oil was then dissolved in water (25 ml) and made slightly alkaline with saturated potassium carbonate. The ester was then extracted with chloroform (5×50 ml) and extracts were dried over K2CO3. After evaporation of the solvent in vacuo the residue was distilled yielding 20.6 g (62%) of (RS)-3-acetoxyquinuclidine as a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The thus obtained (+) quinuclidinol was esterified with acetic anhydride to yield in a quantitative manner the desired novel (+) 3-acetoxy quinuclidine. The hydrochloride was obtained from a solution of hydrogen chloride in anhydrous ether, M.P. = 175° C.
Name
(+) quinuclidinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.